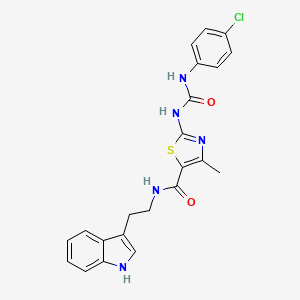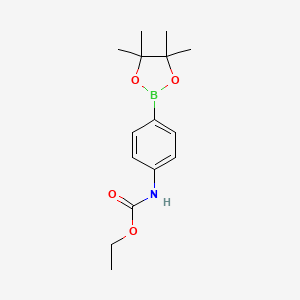
エチル(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is an organic compound that belongs to the class of boronic esters. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, which includes a boronic ester group, makes it a valuable reagent in various chemical processes.
科学的研究の応用
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
作用機序
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with diols in biological systems, potentially interfering with the function of biomolecules .
Biochemical Pathways
The compound may participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The downstream effects of these reactions on biochemical pathways are currently unknown.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed container in a dry environment at 2-8°C . The presence of moisture or oxygen might affect the stability of the compound . Furthermore, the compound’s activity might be affected by the pH, temperature, and ionic strength of the biological medium in which it is dissolved.
生化学分析
Biochemical Properties
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate plays a crucial role in biochemical reactions due to its unique structure. The dioxaborolane moiety can interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. These interactions are essential in the synthesis of complex organic molecules. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays and drug development .
Cellular Effects
The effects of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact various cellular processes, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects through specific binding interactions with biomolecules. The boron atom in the dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This binding can inhibit or activate enzyme activity, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental stresses. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups .
Dosage Effects in Animal Models
The effects of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate vary with dosage in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can also affect metabolic flux by altering the levels of key metabolites. These interactions highlight the compound’s potential impact on overall metabolic homeostasis and its utility in studying metabolic disorders .
Transport and Distribution
Within cells and tissues, Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of competing molecules .
Subcellular Localization
The subcellular localization of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are often used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids
Reduction: Boranes
Substitution: Various substituted phenyl derivatives
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- 4-Bromophenylboronic acid
Uniqueness
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to its ethyl carbamate group, which provides additional functionality and reactivity compared to other boronic esters. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules.
特性
IUPAC Name |
ethyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-11(8-10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXRTEFERUPPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2486360.png)
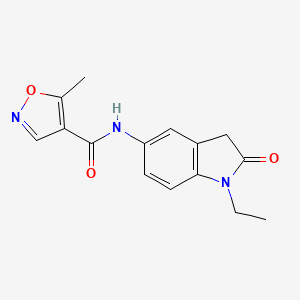
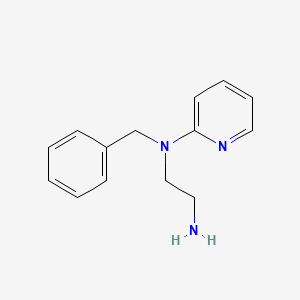

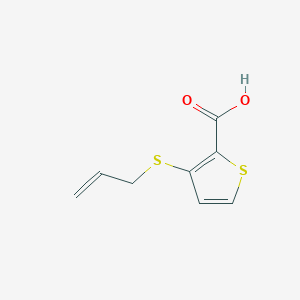
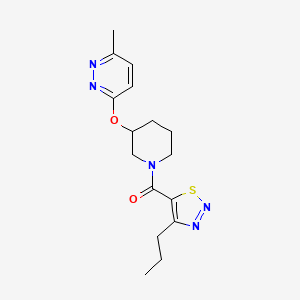
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)
![(2Z)-2-[(3-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2486371.png)
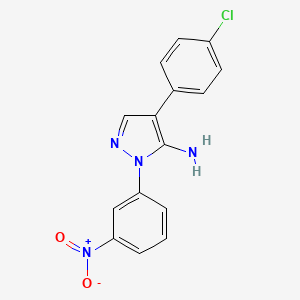
![2-methyl-1-{1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2486375.png)
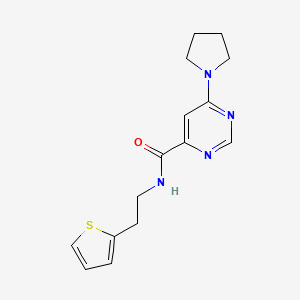
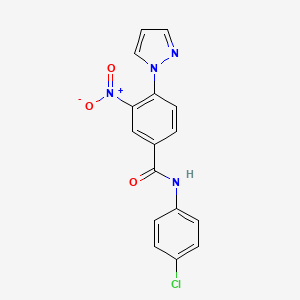
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)
